(R)-2-(Pyrrolidin-1-yl)propan-1-ol
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Overview
Description
®-2-(Pyrrolidin-1-yl)propan-1-ol is a chiral compound that features a pyrrolidine ring attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-1-yl)propan-1-ol typically involves the reaction of ®-propylene oxide with pyrrolidine under basic conditions. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the epoxide ring, followed by ring opening to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Pyrrolidin-1-yl)propan-1-ol can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Pyrrolidin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is ®-2-(Pyrrolidin-1-yl)propan-1-one.
Reduction: The major product is ®-2-(Pyrrolidin-1-yl)propan-1-amine.
Substitution: The products depend on the substituent introduced, such as ®-2-(Pyrrolidin-1-yl)propan-1-chloride.
Scientific Research Applications
®-2-(Pyrrolidin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Pyrrolidin-1-yl)propan-1-ol
- 2-(Pyrrolidin-1-yl)ethanol
- 2-(Piperidin-1-yl)propan-1-ol
Uniqueness
®-2-(Pyrrolidin-1-yl)propan-1-ol is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it is used to synthesize. This can be crucial in the development of pharmaceuticals, where the chirality of a compound can significantly impact its biological activity and efficacy.
Properties
IUPAC Name |
(2R)-2-pyrrolidin-1-ylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIINYTXPBGXEEH-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169308-05-8 |
Source
|
Record name | (2R)-2-(pyrrolidin-1-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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